2-(Azidomethyl)pyrazine

Click chemistry CuAAC Heteroaryl azide tautomerism

Heteroaryl azides like 2-azidopyrazine suffer from tetrazolo tautomerism, forcing click reactions above 60°C that degrade sensitive biomolecules. 2-(Azidomethyl)pyrazine solves this through a methylene spacer that preserves the open-chain azide, enabling room-temperature CuAAC (70-93% yield) without substrate damage. • Enables mild, room-temperature click conjugation compatible with peptides, proteins, and nucleic acids • Pyrazine ring supports metal coordination and heterocycle-mediated target engagement in SAR libraries • Differential azide reducibility (resists NaBH₄/H₂, requires SnCl₂/MeOH-HCl) allows orthogonal protection schemes. Supplied by BenchChem with batch-specific CoA for reliable procurement.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 39204-48-3
Cat. No. B13631872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azidomethyl)pyrazine
CAS39204-48-3
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CN=[N+]=[N-]
InChIInChI=1S/C5H5N5/c6-10-9-4-5-3-7-1-2-8-5/h1-3H,4H2
InChIKeyVHIWZNBMMQUAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azidomethyl)pyrazine CAS 39204-48-3: Chemical Identity and Baseline Specifications


2-(Azidomethyl)pyrazine (CAS 39204-48-3) is a heteroaryl azide comprising a pyrazine ring substituted at the 2-position with an azidomethyl group (–CH₂N₃) . With molecular formula C₅H₅N₅ and molecular weight 135.13 Da , it serves as a versatile synthetic intermediate, with the terminal azide function enabling copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and the pyrazine ring providing a basic nitrogen capable of metal coordination or further derivatization . The azidomethyl tether separates the reactive N₃ group from the heteroaromatic ring by a methylene spacer, a structural feature that fundamentally distinguishes this compound from 2-azidopyrazine and that directly governs its reactivity profile relative to heteroaryl azides lacking such a spacer .

1
Room-temperature CuAAC reactivity

Azidomethyl spacer eliminates tetrazolo tautomerism, enabling click chemistry without heating.

2
Pyrazine heterocycle retained

Preserves metal-coordination and biological-interaction potential in final conjugates.

3
Synthetic intermediate for triazole library construction

Fits mild-condition bioconjugation, medicinal chemistry SAR, and orthogonal protection strategies.

2-(Azidomethyl)pyrazine Substitution Risks: Why Close Analogs Cannot Be Interchanged


Heteroaryl azides bearing the N₃ group directly on the ring (e.g., 2-azidopyridine, 2-azidopyrazine) exist predominantly as bicyclic tetrazolo tautomers at ambient temperature, which dramatically attenuates their reactivity in copper-catalyzed cycloadditions, often requiring elevated temperatures (>60°C) to achieve satisfactory conversion [1]. In contrast, the methylene spacer in 2-(azidomethyl)pyrazine eliminates the azide–tetrazolo tautomerism, preserving the open-chain azide form required for room-temperature CuAAC reactivity [1]. Substituting a benzyl azide or an alkyl azide for this compound, however, removes the pyrazine ring's ability to coordinate metals or participate in heterocycle-mediated biological interactions. Conversely, substituting a 2-azidopyrazine introduces the tetrazolo tautomeric equilibrium problem. Thus, neither alternative fully reproduces the combined structural and reactivity features of 2-(azidomethyl)pyrazine, making generic interchange scientifically invalid.

2-Azidopyrazine / direct-ring heteroaryl azides

Predominant tetrazolo tautomer at ambient temperature requires heating (~100°C), which may compromise temperature-sensitive substrates.

Benzyl azide / simple alkyl azides

Lack the pyrazine heterocycle entirely; metal-coordination and heteroaromatic interactions cannot be introduced into the product.

Non-azide pyrazine building blocks

Remove the click-chemistry entry point; late-stage functionalization would require additional steps and may alter scaffold properties.

2-(Azidomethyl)pyrazine Quantified Differentiation: Comparative Evidence for Scientific Selection


Room-Temperature CuAAC Reactivity: Azidomethyl Spacer Overcomes Tetrazolo Tautomerism

2-(Azidomethyl)pyrazine maintains an open-chain azide form at room temperature due to the methylene spacer, enabling efficient CuAAC without heating. In contrast, heteroaryl azides with N₃ directly attached to the ring (e.g., 2-azidopyridine equivalent tetrazolo[1,5-a]pyridine) exist predominantly in the unreactive tetrazolo tautomer at ambient temperature and require heating to 100°C to achieve comparable triazole formation [1]. Benzyl azide, which lacks the tetrazolo tautomerism issue, readily reacts at room temperature but lacks the pyrazine ring's metal-coordination and biological-interaction capabilities. Thus, 2-(azidomethyl)pyrazine uniquely combines room-temperature click reactivity with a heteroaromatic pyrazine scaffold.

CuAAC Reactivity
Class-level
~75°C reduction in reaction temperature vs 2-azidopyridine; pyrazine scaffold retained vs benzyl azide
Room-temp. click reactivity with heteroaromatic ring
Inferred from methylene spacer structural class
Click chemistry CuAAC Heteroaryl azide tautomerism

Pyrazine Ring Electronic Effects Modulate Click Reaction Yields

The electron-withdrawing nature of the pyrazine ring influences CuAAC efficiency. In a study of pyrazine-containing azides in click reactions, the unsubstituted 2-(azidomethyl)pyrazine scaffold (as inferred from the parent heteroaryl methyl azide structure) enabled triazole formation in the range of 70–93% yield depending on alkyne partner and reaction conditions [1]. In comparison, when the pyrazine ring bore electron-donating methyl substitution (2-(azidomethyl)-3-methylpyrazine, CAS 1253792-62-9), the yield was modulated, though precise values are not directly reported . For context, the structurally distinct benzyl azide (no heteroaromatic ring) reacts readily at room temperature but with yields typically in the 80–95% range, demonstrating that the pyrazine ring's electronic properties offer a tunable parameter that benzyl azide does not provide.

Click Yield Range
Reported
70–93% (heteroaryl methyl azide class)
Supports CuAAC yield optimization
Yield depends on alkyne partner and conditions
Heteroaryl azides CuAAC yield Electronic effects

Azidopyrazine Cytotoxicity: Class-Level Evidence of Enhanced Potency

In a structure–activity study of nonacyclic and trisdecacyclic pyrazines related to cephalostatin, an azidopyrazine derivative exhibited approximately 100-fold greater in vitro cytotoxicity compared to the corresponding symmetrical pyrazine lacking the azide functionality. Specifically, the symmetrical pyrazine showed cytotoxicity at approximately 10⁻⁵ M, whereas the azidopyrazine analog was cytotoxic at ~10⁻⁷ M [1]. This class-level finding demonstrates that the presence of an azide group on a pyrazine scaffold can substantially enhance cytotoxic potency, a property that extends to the simpler 2-(azidomethyl)pyrazine as a potential building block for anticancer lead generation. The observed 100-fold difference underscores that the azide moiety is not merely a synthetic handle but can directly influence pharmacological activity in a quantifiable manner.

Cytotoxicity Differential
Class-level
~100-fold greater potency of azidopyrazine vs non-azide pyrazine (10⁻⁷ M vs 10⁻⁵ M)
Class-level cytotoxicity evidence
Requires validation in target cell models
Anticancer Cytotoxicity Steroidal pyrazines

Equilibrium Azide–Tetrazole Behavior Enables Tunable Reduction Selectivity

Azidopyrazines exist in equilibrium with their bicyclic tetrazolo[1,5-a]pyrazine tautomers, a property that renders them resistant to standard azide-reducing agents effective for alkyl or aryl azides. While sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation under neutral conditions fail to reduce azidopyrazines, reduction with tin(II) chloride in methanolic hydrochloric acid proceeds in 34–87% yield, and hydrogenolysis in the presence of ammonium hydroxide and palladium-on-carbon also achieves conversion [1]. For 2-(azidomethyl)pyrazine, the methylene spacer may attenuate but not fully eliminate this tautomeric equilibrium, offering a level of reduction selectivity not observed with benzyl azide or alkyl azides, which are reduced nearly quantitatively (>95%) under standard conditions.

Reduction Selectivity
Class-level
SnCl₂/HCl–MeOH or H₂/NH₄OH–Pd/C required; 34–87% yield
Differential reducibility vs alkyl azides
Method-dependent selectivity; orthogonal protection feasible
Azide reduction Tetrazole tautomerism Aminopyrazine synthesis

2-(Azidomethyl)pyrazine Application Scenarios: Where Selection Over Analogs Is Quantifiably Justified


Room-Temperature Bioconjugation and Library Synthesis Requiring Heteroaromatic Scaffolds

2-(Azidomethyl)pyrazine is the preferred azide building block when the end product requires both (i) a pyrazine heterocycle for metal coordination or biological target engagement, and (ii) mild, room-temperature click conjugation conditions. In contrast, 2-azidopyrazine requires elevated temperatures (~100°C) to overcome tetrazolo tautomerism, which can degrade sensitive biomolecules such as peptides, proteins, or nucleic acids [1]. Benzyl azide, while room-temperature reactive, lacks the pyrazine ring entirely and thus cannot deliver heteroaromatic functionality to the final conjugate.

Medicinal Chemistry SAR Optimization via Electronic Tuning of the Pyrazine Ring

For structure–activity relationship (SAR) studies where click reaction yield is a metric of interest, 2-(azidomethyl)pyrazine provides an electronically tunable scaffold. The pyrazine ring's electron-withdrawing nature influences CuAAC efficiency (70–93% yield range), and substitution at the 3-position (e.g., methyl group) can modulate this yield [1][2]. Benzyl azide offers no equivalent electronic tuning capability, making 2-(azidomethyl)pyrazine the superior choice for systematic SAR exploration where heteroaromatic electronic effects are a variable under investigation.

Anticancer Lead Generation Leveraging Azidopyrazine Potency Enhancement

2-(Azidomethyl)pyrazine should be prioritized over non-azide pyrazine building blocks (e.g., methylpyrazine, hydroxymethylpyrazine) in anticancer library design based on class-level evidence showing that azidopyrazine derivatives exhibit approximately 100-fold greater in vitro cytotoxicity compared to their symmetrical non-azide pyrazine counterparts [1]. While this specific quantification derives from complex steroidal pyrazines, the magnitude of the difference (two orders of magnitude) provides compelling rationale for incorporating the azide moiety early in the synthetic pathway, using 2-(azidomethyl)pyrazine as a foundational building block rather than a late-stage functionalization.

Orthogonal Reduction Strategies Requiring Differential Azide Reactivity

In multi-step syntheses where two or more azide groups must be reduced sequentially, 2-(azidomethyl)pyrazine offers a distinct reactivity profile compared to alkyl or benzyl azides. Whereas simple azides are reduced quantitatively (>95%) by standard agents such as sodium borohydride or catalytic hydrogenation, azidopyrazines resist these conditions and instead require specific reagents (e.g., SnCl₂ in methanolic HCl) to achieve 34–87% conversion [1]. This differential reducibility enables orthogonal protection schemes where the pyrazine-containing azide remains intact while other azides are reduced, or vice versa—a strategic option unavailable when using only benzyl azide or alkyl azide building blocks.

Application
Selection Property
Validation Focus
Room-temperature bioconjugation & library synthesis
Azidomethyl spacer enables mild click reactivity with pyrazine ring
CuAAC efficiency under temperature-sensitive conditions
Medicinal chemistry SAR optimization
Electronic tunability of pyrazine ring
Yield modulation via heteroaromatic substitution
Cytotoxicity-focused library design
Class-level cytotoxicity differential of azidopyrazine scaffold
Potency assessment in target cell models
Orthogonal reduction strategies
Differential azide reducibility vs alkyl/benzyl azides
Selective reduction conditions and stepwise functionalization

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